molecular formula C16H24N4O4 B2878354 Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate CAS No. 253315-69-4

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate

Cat. No. B2878354
M. Wt: 336.392
InChI Key: KUBOWCZIFOSSHE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of novel drugs and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.

Biochemical And Physiological Effects

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate has been shown to have several biochemical and physiological effects. Studies have reported that this compound may improve cognitive function by inhibiting the breakdown of acetylcholine. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate in lab experiments is its potential in the synthesis of novel drugs. This compound can be easily synthesized and used as a building block for the synthesis of new compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate. One of the primary directions is the synthesis of new compounds using this compound as a building block. These compounds can be tested for their potential in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and material science.
Conclusion
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound that has shown promising results in various scientific research applications. This compound can be easily synthesized and used as a building block for the synthesis of new compounds. Further research is needed to understand the mechanism of action of this compound and its potential applications in other fields.

Scientific Research Applications

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate has shown potential in various scientific research applications. One of the primary applications of this compound is in the synthesis of novel drugs. Several studies have reported the synthesis of new compounds using this compound as a building block. These compounds have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-5-23-13(21)12-10-17-14(18-11-12)19-6-8-20(9-7-19)15(22)24-16(2,3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBOWCZIFOSSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (7.9 g, 42.5 mmol) and diisopropylethylamine (13.69 g, 106.1 mmol) in dichloromethane (80 mL) was added ethyl 2-chloropyrimidine-5-carboxylate (7.9 g, 42.5 mmoL), and the reaction mixture was stirred at room temperature for 3 hours. LCMS showed the reaction was completed. The reaction mixture was directly concentrated to afford ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate (17 g, crude), which was directly used in the next step without further purification. MS (ES+) C16H24N4O4 requires: 336, found: 237, 281 [M-56+H]+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
13.69 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One

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